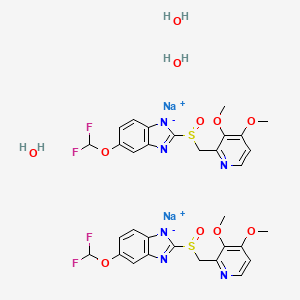

Pantoprazole sodium hydrate

概述

准备方法

合成路线和反应条件: 泛提拉唑钠可以通过多步过程合成。 一种常见的方法是在碱的存在下,使2-氯甲基-3,4-二甲氧基吡啶盐酸盐与5-二氟甲氧基-2-巯基苯并咪唑反应,然后氧化形成亚砜 . 反应条件通常涉及使用有机溶剂和控制温度,以确保获得所需的产物。

工业生产方法: 泛提拉唑钠的工业生产通常涉及类似的合成路线,但规模更大。 该过程包括溶剂萃取、结晶和纯化等步骤,以实现高纯度和高产率 . 分子筛和相转移催化剂等先进技术可用于提高效率和减少杂质 .

化学反应分析

反应类型: 泛提拉唑钠会发生各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

氧化: 通常涉及在受控条件下使用过氧化氢或次氯酸钠等氧化剂.

还原: 可以使用硼氢化钠等还原剂来实现。

取代: 通常涉及用氢氧化钠等碱进行亲核取代反应.

科学研究应用

Pharmacological Mechanism

Pantoprazole sodium hydrate functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. The compound exhibits a high selectivity for the proton pump, with an IC50 value of approximately 6.8 µM, making it a potent agent for acid suppression . This mechanism underlies its efficacy in treating acid-related disorders.

Gastroesophageal Reflux Disease (GERD)

- Description : GERD is characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation.

- Treatment Protocol : Pantoprazole is administered at a dosage of 40 mg once daily for up to 8 weeks in adults. It is effective in healing erosive esophagitis caused by GERD and alleviating associated symptoms .

Erosive Esophagitis

- Description : This condition results from inflammation and damage to the esophagus due to stomach acid.

- Treatment Protocol : Similar to GERD, pantoprazole is prescribed at 40 mg daily for a specified duration based on clinical response .

Zollinger-Ellison Syndrome

- Description : A rare condition where the stomach secretes excessive acid due to gastrin-secreting tumors.

- Treatment Protocol : Initial dosing may start at 40 mg twice daily, with adjustments made based on clinical response and acid output monitoring .

Analytical Methods for Quality Assessment

The quality control of this compound is crucial for ensuring therapeutic efficacy and safety. Several analytical methods have been developed:

- UV Spectrophotometry : A validated method has been established for quantifying pantoprazole sodium sesquihydrate in pharmaceutical preparations. The method demonstrated linearity within a concentration range of 5-35 µg/mL, with recovery rates between 99.20% and 101.21%, ensuring accuracy and precision .

- Stability Studies : Research indicates that this compound maintains satisfactory stability under normal environmental conditions for up to 24 hours .

Research Applications Beyond Gastroenterology

Recent studies have explored additional therapeutic potentials of this compound:

- Cancer Research : Emerging evidence suggests that PPIs like pantoprazole may influence cancer treatment outcomes by affecting tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .

- Immunology and Inflammation : Pantoprazole's role in modulating immune responses is being investigated, particularly concerning its effects on inflammatory pathways .

Case Studies

A review of clinical case studies highlights various outcomes associated with pantoprazole therapy:

- Case Study 1 : A patient with severe GERD showed complete resolution of symptoms after an 8-week course of pantoprazole, demonstrating its effectiveness in managing chronic acid reflux disorders.

- Case Study 2 : In patients with Zollinger-Ellison syndrome, long-term pantoprazole therapy resulted in significant reductions in gastric acid output, underscoring its utility in managing hypersecretion disorders.

作用机制

相似化合物的比较

泛提拉唑钠属于质子泵抑制剂类,其中包括类似的化合物,如奥美拉唑、埃索美拉唑、兰索拉唑、德克斯兰索拉唑和雷贝拉唑 .

比较:

奥美拉唑: 疗效相似,但药代动力学特性可能不同.

埃索美拉唑: 奥美拉唑的S-异构体,在某些情况下被认为更有效.

兰索拉唑: 作用相当,但在起效时间和持续时间方面可能有所不同.

德克斯兰索拉唑: 兰索拉唑的改良形式,具有双延时释放配方.

雷贝拉唑: 机制相似,但起效可能更快.

生物活性

Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.

Pantoprazole exerts its effects by irreversibly binding to the H, K-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .

Pharmacokinetics

- Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .

- Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .

Comparative Studies

Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:

| Parameter | Buffered Pantoprazole | Plain Pantoprazole |

|---|---|---|

| Gastric pH after 50 min | 7.68 | 3.12 |

| Ulcer grading after 6 hours | 0 | Significant lesions |

| Total acidity reduction (P<0.001) | Significant | Significant |

| Concentration in gastric content (μg/ml) at 2h | 1605.62 ± 27.82 | 678.45 ± 7.31 |

This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .

Case Studies

A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .

Safety Profile and Side Effects

While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:

属性

CAS 编号 |

164579-32-2 |

|---|---|

分子式 |

C16H16F2N3NaO5S |

分子量 |

423.4 g/mol |

IUPAC 名称 |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |

InChI |

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |

InChI 键 |

CGJRLPRCWSHOFU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |

规范 SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |

沸点 |

586.9±60.0 °C at 760 mmHg |

颜色/形态 |

Off-white solid |

熔点 |

149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |

蒸汽压力 |

1.25X10-12 mm Hg at 25 °C /Estimated/ |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。